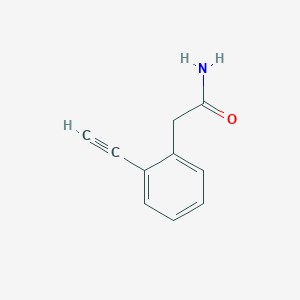

2-(2-Ethynylphenyl)acetamide

Description

2-(2-Ethynylphenyl)acetamide is an acetamide derivative featuring an ethynyl group (C≡CH) attached to the ortho position of the phenyl ring. This compound is synthesized via a two-step process:

Sonogashira Coupling: 2-Iodoaniline undergoes a Sonogashira-type reaction to yield 2-ethynylaniline.

Acylation: The resulting 2-ethynylaniline is treated with acetic anhydride to form this compound .

The ethynyl group imparts unique electronic and steric properties, making this compound a valuable intermediate in organic synthesis, particularly for constructing conjugated systems or heterocycles.

Properties

IUPAC Name |

2-(2-ethynylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-8-5-3-4-6-9(8)7-10(11)12/h1,3-6H,7H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTPIGQXNMUFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethynylphenyl)acetamide typically involves the reaction of 2-ethynylaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of 2-ethynylbenzoyl chloride, which reacts with ammonia to form the desired acetamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethynylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The reduction of the ethynyl group can yield ethyl derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

Oxidation: Formation of 2-(2-oxoethyl)phenylacetamide.

Reduction: Formation of 2-(2-ethylphenyl)acetamide.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

2-(2-Ethynylphenyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(2-Ethynylphenyl)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

- N-(3-Acetyl-2-thienyl)acetamides (e.g., bromo- and phthalimido-substituted derivatives):

- Synthesized from 3-acetylthiophen-2-amine, these compounds exhibit distinct reactivity due to the thiophene ring’s electron-rich nature. Their spectroscopic profiles (NMR, IR) differ significantly from 2-(2-Ethynylphenyl)acetamide, reflecting variations in conjugation and substituent effects .

- Applications : Serve as intermediates for functionalizing 3-acetylthiophenes.

Phenoxy Acetamide Derivatives

- Antimicrobial Agents (e.g., compounds 47–50): Substituents like benzo[d]thiazol-5-ylsulfonyl and piperazine enhance activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Key Difference: The phenoxy group introduces hydrogen-bonding capabilities absent in this compound.

- Synthetic Auxin Agonists (e.g., WH7, compound 602): Substitutions such as triazolyl or methylpyridinyl groups mimic plant hormones like indole-3-acetic acid (IAA).

Hydroxyphenyl Acetamides

- 2-(2-Hydroxyphenyl)acetamide vs. 2-(3-Hydroxyphenyl)acetamide :

- Ortho-hydroxyl derivatives (e.g., 2-(2-hydroxyphenyl)acetamide sulfate) exhibit distinct metabolic pathways compared to meta-isomers. Misidentification in early studies highlighted the critical role of substituent positioning .

- Biological Relevance : Hydroxyl groups enable interactions with enzymes (e.g., 17β-HSD2 inhibitors), whereas the ethynyl group in this compound lacks such polar functionality .

Nitro- and Halogen-Substituted Acetamides

- Carcinogenic Nitrofurans (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide): Nitro groups confer carcinogenicity, inducing lymphocytic leukemia and forestomach tumors in mice. In contrast, this compound lacks nitro substituents and associated toxicity .

- Chlorinated Derivatives (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide): Dichlorophenyl groups enhance antimicrobial activity by mimicking penicillin’s benzyl side chain.

Aromatic and Aliphatic Chain-Modified Acetamides

- N-Phenethyl and N-Butyl Derivatives (e.g., compound 13–18):

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectroscopic Data Highlights

| Compound | ¹H NMR Shifts (δ, ppm) | ¹³C NMR Shifts (δ, ppm) | Notable Features |

|---|---|---|---|

| This compound | 2.15 (s, CH₃), 7.3–7.6 (m, Ar-H) | 168.5 (C=O), 82.1 (C≡CH) | Ethynyl IR stretch ~2100 cm⁻¹ |

| 2-(2-Hydroxyphenyl)acetamide | 6.8–7.2 (m, Ar-H), 9.2 (s, OH) | 170.1 (C=O), 115–130 (Ar-C) | Broad OH peak in IR |

| N-(3-Acetyl-2-thienyl)-2-bromoacetamide | 2.5 (s, COCH₃), 4.1 (s, CH₂Br) | 165.8 (C=O), 32.1 (CH₂Br) | Thiophene ring deshielding |

Key Research Findings

- Synthetic Versatility : this compound’s ethynyl group enables click chemistry applications, unlike hydroxyl- or nitro-substituted analogues .

- Biological Specificity: Phenoxy and thiazolyl derivatives show targeted antimicrobial effects, while nitro groups correlate with carcinogenicity .

- Structural Insights : Substituent position (ortho vs. para/meta) drastically alters metabolic pathways and enzyme interactions .

Biological Activity

2-(2-Ethynylphenyl)acetamide, with the CAS number 1301714-56-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by an ethynyl group attached to a phenyl ring, which influences its biological activity. The molecular formula is C10H9N, and it has a molecular weight of 155.19 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain protein kinases involved in cell signaling pathways, particularly those related to cancer progression.

- Inhibition of Protein Kinases : The compound has shown potential in inhibiting receptor tyrosine kinases (RTKs), which are crucial for tumor growth and metastasis. In particular, it may inhibit vascular endothelial growth factor (VEGF) receptor signaling pathways, which are essential for angiogenesis in tumors .

- Cell Proliferation : Studies suggest that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest. This effect is mediated through the modulation of signaling pathways associated with cell survival and growth .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrate that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate significant potency in inhibiting cell growth compared to control groups.

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Case Studies

- Study on MCF-7 Cells : A study investigating the effects of this compound on MCF-7 breast cancer cells revealed a dose-dependent reduction in cell viability. The mechanism was associated with increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

- In Vivo Studies : Animal model studies have shown that administration of this compound resulted in reduced tumor size in xenograft models, further supporting its potential as an anticancer agent .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action compared to other similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer (MCF-7, A549) | Inhibition of RTKs, induction of apoptosis |

| Compound A | Anticancer (various lines) | Dual inhibition of VEGF and HGF receptor signaling |

| Compound B | Antimicrobial | Disruption of bacterial cell wall synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.